molecular formula C8H10O2 B13594835 1-(2-Methylfuran-3-yl)cyclopropan-1-ol

1-(2-Methylfuran-3-yl)cyclopropan-1-ol

Cat. No.: B13594835
M. Wt: 138.16 g/mol
InChI Key: VHQKFANBAJJXID-UHFFFAOYSA-N
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Description

1-(2-Methylfuran-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 It features a cyclopropane ring attached to a furan ring, which is substituted with a methyl group at the 2-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylfuran-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable furan derivative. One common method is the reaction of 2-methylfuran with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylfuran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Methylfuran-3-yl)cyclopropanone.

    Reduction: Formation of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methylfuran-3-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylfuran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the cyclopropane ring can introduce strain into molecular structures, altering their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylfuran-3-yl)cyclopropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol: Similar structure but with a reduced furan ring.

    1-(2-Methylfuran-3-yl)cyclopropane: Similar structure but without the hydroxyl group.

Uniqueness

1-(2-Methylfuran-3-yl)cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and a furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-(2-methylfuran-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3

InChI Key

VHQKFANBAJJXID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2(CC2)O

Origin of Product

United States

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